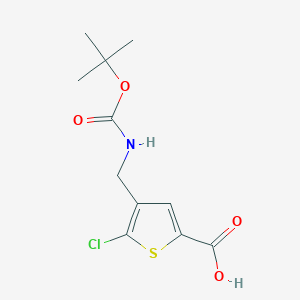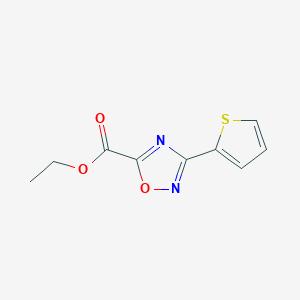![molecular formula C11H19NO4 B3013818 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid CAS No. 2167195-25-5](/img/structure/B3013818.png)
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a derivative of azetidine, a four-membered nitrogen-containing ring. This structure is of interest due to its presence in various biologically active compounds and its utility in organic synthesis. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the paper titled "Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate" describes the synthesis of a heterocyclic amino acid via a [3+2] cycloaddition reaction. This method could potentially be adapted for the synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid by modifying the reaction conditions or starting materials to incorporate the acetic acid moiety .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex due to the possibility of different conformations and polymorphs. The paper "Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid" provides insight into the polymorphic transitions that can occur in these compounds. It discusses how grinding can induce a transition from a metastable polymorph to a more stable one, which is relevant for understanding the molecular structure of 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, including cycloadditions, as mentioned in the synthesis of related compounds. The tert-butoxycarbonyl group can be removed under acidic conditions, which is a common step in peptide synthesis. The reactivity of the azetidine ring and the acetic acid moiety would also influence the types of chemical reactions that 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid can participate in.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The presence of the tert-butoxycarbonyl group suggests that it would be relatively non-polar and thus have limited solubility in water. The compound's melting point, boiling point, and solubility would be influenced by the presence of the azetidine ring and the acetic acid moiety.
Applications De Recherche Scientifique
Synthesis of Electrophilic Building Blocks
The chemical 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has been utilized in the synthesis of electrophilic building blocks for creating enantiomerically pure compounds. This process involves acetalization with amino or hydroxy-carboxylic acids, leading to the production of various chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).
Synthesis of Heterocyclic Amino Acid
A key application is the synthesis of novel heterocyclic amino acids. The compound has been used to create derivatives like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, confirmed through various spectroscopic methods (Dzedulionytė et al., 2021).
Development of Peptide Derivatives
This chemical plays a crucial role in the C-alkylation of peptides. It has been used to prepare protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides show potential in the creation of novel peptide-based therapeutics and research into the modification of peptide backbones (Matt & Seebach, 1998).
Role in Fluorescent Amino Acid Derivative Synthesis
Another significant application is in the synthesis of fluorescent amino acid derivatives. A method has been developed using this compound to create N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, a compound with high fluorescence quantum yield, illustrating new avenues for the synthesis of amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).
Propriétés
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQRDMZEJXDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)
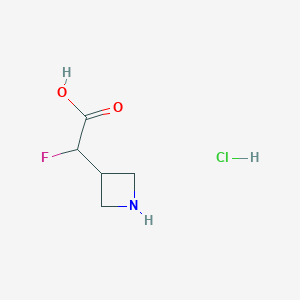
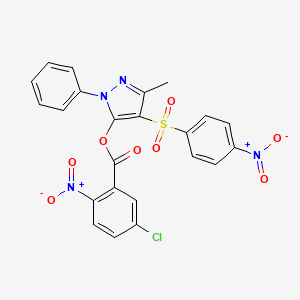


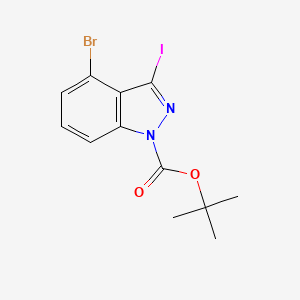
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
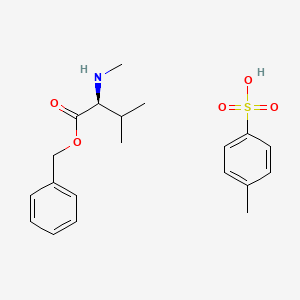
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
